N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Key structural features include:
- Ethyl linker: Connects the pyrazolo-pyrimidine core to the 2-naphthamide moiety.
- 2-naphthamide substituent: A bulky aromatic group that may improve binding affinity to hydrophobic pockets in biological targets (e.g., kinases).
The molecular formula is estimated as C25H23FN5O2 (molecular weight ≈ 444.5 g/mol), though exact data is unavailable in the provided evidence.
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2/c26-21-7-3-4-17(12-21)15-30-16-28-23-22(25(30)33)14-29-31(23)11-10-27-24(32)20-9-8-18-5-1-2-6-19(18)13-20/h1-9,12-14,16H,10-11,15H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCPCUTVNMZXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Pyrazolo[3,4-d]pyrimidine derivatives have been associated with various biological activities, suggesting that they may influence a range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity.
Biochemical Analysis
Biochemical Properties
Pyrazolo[3,4-d]pyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions within cells, contributing to their biological and pharmacological activities.
Biological Activity
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a naphthamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N5O3 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 922047-93-6 |
Inhibition Studies
Recent research has demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anti-inflammatory effects by inhibiting COX-2 activity. For example:
- In vitro studies reported IC50 values for certain derivatives at approximately 0.04 μmol against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .
Biological Activity and Therapeutic Potential
The biological activities associated with this compound include:
1. Anti-inflammatory Activity
- Compounds in this class have shown significant inhibition of inflammatory mediators such as nitric oxide (NO) and various cytokines .
2. Antitumor Activity
- Although direct studies on this compound are scarce, related pyrazolo[3,4-d]pyrimidines have been investigated for their potential in targeting cancer-related pathways. For instance, inhibition of aldehyde dehydrogenase (ALDH) isoforms has been linked to enhanced efficacy in chemotherapy-resistant cancer models .
3. Kinase Inhibition
- The structure suggests potential interactions with ATP-binding sites in kinases, which could lead to downstream effects on cell proliferation and survival .
Case Studies
Several studies have assessed the biological activity of related compounds:
Case Study 1: Anti-inflammatory Effects
A study demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduced paw edema in animal models when compared to indomethacin . The ED50 values indicated comparable efficacy to established anti-inflammatory drugs.
Case Study 2: Cancer Research
Research on similar compounds indicated that they could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . These findings suggest that this compound may have potential applications in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Fluorine Position Effects
- 3-fluorobenzyl vs. 2-fluorobenzyl () : Meta-fluorine may enhance π-stacking interactions compared to ortho-fluorine, which could improve target engagement. Ortho-substitution might introduce steric clashes in certain binding pockets .
Amide Substituent Variations
- 2-naphthamide (Target) vs. 4-(trifluoromethyl)benzamide () : The naphthamide’s extended aromatic system offers stronger hydrophobic interactions, while the trifluoromethyl group improves metabolic stability and electron-deficient character .
- Aliphatic amide () : Reduced aromaticity may lower binding affinity but improve membrane permeability due to increased lipophilicity .
Core Modifications
- Chromen-2-yl group () : Introduces a fused benzopyran moiety, likely expanding target selectivity (e.g., kinase or protease inhibition). The sulfonamide substituent enhances solubility, critical for bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, highlights the use of α-chloroacetamides in N-alkylation reactions with pyrazolo[3,4-d]pyrimidinone scaffolds under reflux conditions. Optimize reaction efficiency by:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitoring reaction progress via TLC or HPLC to identify intermediate phases.
- Adjusting stoichiometric ratios (e.g., 1.2 equivalents of 3-fluorobenzyl bromide) to drive reactions to completion .
- Key Data : Typical yields range from 45–65% for similar pyrazolo-pyrimidinone derivatives, with purity confirmed via NMR and mass spectrometry .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., distinguishing pyrazole C-H protons at δ 6.8–7.2 ppm) .
- X-ray crystallography : Use SHELXL ( ) for refinement and ORTEP-3 ( ) for visualizing bond angles and torsion. For example, reports bond angles (e.g., C11—N1—C14 = 113.77°) critical for validating the pyrazolo-pyrimidinone core .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodology : Screen for kinase or phosphodiesterase (PDE) inhibition, given structural similarities to known inhibitors ( ). Use:
- Fluorescence polarization assays to measure binding affinity (IC).
- Molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like PDE9, leveraging pyrimidinone moieties for hydrogen bonding .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., disorder or R-factor anomalies) be resolved during structural analysis?
- Methodology : Address crystallographic challenges using SHELX utilities:
- For disordered regions (e.g., flexible ethyl-naphthamide chains), apply PART and SUMP instructions in SHELXL to model alternate conformations .
- Refine high R-factors (>0.08) by increasing data resolution (<1.0 Å) or using TWIN/BASF commands for twinned crystals ( reports R = 0.054 using SHELXL) .
Q. What strategies mitigate low solubility in biological assays without altering the core structure?
- Methodology :
- Prodrug design : Introduce transient hydrophilic groups (e.g., phosphate esters) at the naphthamide carbonyl ( uses cyclopentyl groups for solubility tuning).
- Co-solvent systems : Use DMSO/PBS (≤10% v/v) to maintain compound stability while achieving ≥100 µM working concentrations .
Q. How can computational modeling reconcile contradictory activity data across homologous compounds?
- Methodology : Perform comparative QSAR or molecular dynamics (MD) simulations:
- QSAR : Correlate substituent electronegativity (e.g., 3-fluorobenzyl vs. 4-fluorophenyl) with activity using Hammett constants. shows fluorobenzyl groups enhance π-π stacking in enzyme pockets .
- MD Simulations : Analyze binding pocket flexibility (RMSD <2.0 Å) over 100 ns trajectories to identify critical residue interactions (e.g., His286 in PDE9) .
Q. What are the best practices for scaling up synthesis while minimizing side products?
- Methodology :
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., pyrazole ring closure at 80°C).
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent polarity, and catalyst loading (e.g., achieved 72% yield with Pd/C catalysis) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results between enzymatic and cell-based assays?
- Methodology :
- Membrane permeability : Measure logP values (e.g., >3.0 for cell penetration) via HPLC to assess if poor cell activity stems from low permeability.
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify competing targets, as seen in for pyrazolo-pyrimidinone derivatives .
Q. Why do crystallographic bond angles deviate from DFT-optimized geometries?
- Methodology :
- Thermal motion correction : Apply TLS parameterization in SHELXL to account for anisotropic displacement.
- DFT refinement : Re-optimize geometries using B3LYP/6-31G(d) to compare with experimental data (e.g., ’s C11—N1—C114 angle matches DFT within 2°) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
